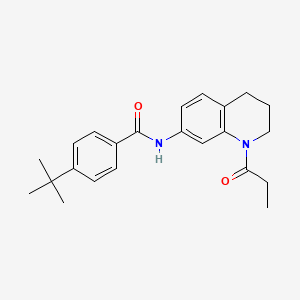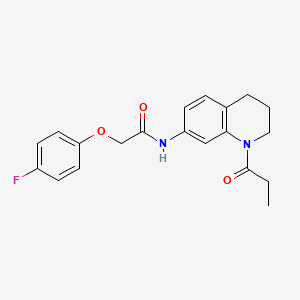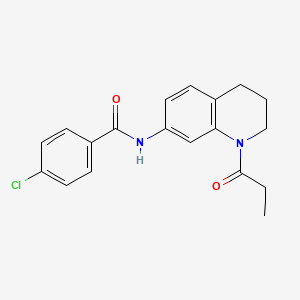
4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as TBQ-B, is a synthetic compound that has been studied for its various biochemical and physiological effects. This compound has been found to have a wide range of applications in scientific research, including in drug development, cell signaling, and cancer research. TBQ-B is also known to have a unique mechanism of action, which is based on its ability to interact with various proteins and receptors in the body.
科学研究应用
4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been found to have a wide range of applications in scientific research. It has been used in drug development, as it has been shown to interact with various proteins and receptors in the body. This compound has also been used in cell signaling research, as it has been found to be involved in the regulation of cellular processes. Finally, this compound has been used in cancer research, as it has been found to be effective in inhibiting the growth of certain types of cancer cells.
作用机制
The mechanism of action of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is based on its ability to interact with various proteins and receptors in the body. It has been found to bind to the androgen receptor, as well as other proteins involved in cell signaling. This compound also has an effect on the expression of certain genes, which can lead to changes in the cell’s behavior.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have an effect on the expression of certain genes, which can lead to changes in the cell’s behavior. This compound has also been found to affect the levels of certain hormones, such as testosterone, in the body. Furthermore, this compound has been found to have an effect on the immune system, as it has been found to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
The use of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments has several advantages. First, it is a relatively inexpensive compound, which makes it ideal for use in scientific research. Second, this compound is a relatively stable compound, which makes it easier to store and use in experiments. Third, this compound has a wide range of applications, which makes it useful for a variety of research projects.
However, there are also some limitations to the use of this compound in lab experiments. First, it has been found to have a limited effect on certain types of cells, which can limit its usefulness in certain experiments. Second, this compound has a relatively short shelf life, which can make it difficult to store for long periods of time. Finally, this compound is not approved for human use, which can limit its use in certain experiments.
未来方向
Despite its limitations, 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a wide range of potential future applications. First, this compound could be used to develop new drugs and treatments for a variety of diseases and conditions. Second, this compound could be used to study the effects of cell signaling on various diseases and conditions. Third, this compound could be used to study the effects of gene expression on the development of various diseases and conditions. Fourth, this compound could be used to study the effects of hormones on various diseases and conditions. Finally, this compound could be used to develop new methods for detecting and diagnosing various diseases and conditions.
合成方法
The synthesis of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a multi-step process involving several organic reactions. It begins with the reaction of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzoyl chloride and sodium hydroxide. This reaction forms the intermediate this compound. This intermediate is then reacted with sodium hydroxide to form the final product, this compound.
属性
IUPAC Name |
4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-5-21(26)25-14-6-7-16-10-13-19(15-20(16)25)24-22(27)17-8-11-18(12-9-17)23(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPYGQURCBUQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)










